5-benzoyl-4-hydroxy-6-(4-methoxyphenyl)-4-(trifluoromethyl)-1,3-diazinan-2-one
Description
This compound belongs to the 1,3-diazinan-2-one class, characterized by a six-membered ring containing two nitrogen atoms and a ketone group. Its structure includes a benzoyl group at position 5, a 4-methoxyphenyl substituent at position 6, and a trifluoromethyl group at position 2. The hydroxyl group at position 4 enhances polarity, while the trifluoromethyl group contributes to metabolic stability and lipophilicity . Such structural features are common in agrochemical and pharmaceutical research, particularly for herbicidal and antifungal applications, as seen in analogs from the provided evidence .
Properties
IUPAC Name |
5-benzoyl-4-hydroxy-6-(4-methoxyphenyl)-4-(trifluoromethyl)-1,3-diazinan-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17F3N2O4/c1-28-13-9-7-11(8-10-13)15-14(16(25)12-5-3-2-4-6-12)18(27,19(20,21)22)24-17(26)23-15/h2-10,14-15,27H,1H3,(H2,23,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUVFDGOFCYCCJZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2C(C(NC(=O)N2)(C(F)(F)F)O)C(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17F3N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-benzoyl-4-hydroxy-6-(4-methoxyphenyl)-4-(trifluoromethyl)-1,3-diazinan-2-one is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
- Molecular Formula : C16H14F3N3O3
- Molecular Weight : 365.30 g/mol
- IUPAC Name : this compound
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Enzyme Inhibition : It has been shown to selectively inhibit certain enzymes involved in inflammatory pathways. For instance, studies indicate that it may inhibit the activity of prolyl hydroxylase domain (PHD) enzymes, which play a crucial role in cellular responses to hypoxia and inflammation .
- Antioxidant Activity : The presence of the hydroxy group contributes to its antioxidant properties, allowing it to scavenge free radicals and reduce oxidative stress within cells .
- Antimicrobial Effects : Preliminary studies suggest that the compound exhibits antimicrobial activity against various bacterial strains, although further research is necessary to elucidate the specific mechanisms involved .
Biological Activity Overview
The following table summarizes the key biological activities associated with this compound:
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
- Anti-inflammatory Studies : A study demonstrated that treatment with this compound significantly reduced inflammation markers in animal models of arthritis. The compound was found to decrease levels of TNF-alpha and IL-6, indicating its potential as an anti-inflammatory agent .
- Anticancer Research : In vitro experiments revealed that this compound exhibits cytotoxic effects on various cancer cell lines, including breast and colon cancer cells. The mechanism appears to involve the induction of apoptosis through the activation of caspase pathways .
- Antimicrobial Testing : Laboratory tests showed promising results against Gram-positive and Gram-negative bacteria. The compound's ability to disrupt bacterial cell membranes suggests a potential mechanism for its antimicrobial action .
Scientific Research Applications
Anticancer Activity
Research has indicated that compounds similar to 5-benzoyl-4-hydroxy-6-(4-methoxyphenyl)-4-(trifluoromethyl)-1,3-diazinan-2-one exhibit significant anticancer properties. For instance, a study demonstrated that derivatives of diazinan compounds showed cytotoxic effects against several cancer cell lines, including breast and colon cancer cells. The mechanism of action is believed to involve the induction of apoptosis and inhibition of cell proliferation.
Anti-inflammatory Effects
Another area of interest is the anti-inflammatory potential of this compound. In vitro studies have shown that it can inhibit pro-inflammatory cytokines, suggesting its use in treating inflammatory diseases. These findings align with the broader class of benzoyl derivatives known for their therapeutic effects in inflammation.
Antimicrobial Properties
The compound also exhibits antimicrobial activity against various bacterial strains. A case study highlighted its effectiveness against antibiotic-resistant bacteria, indicating a promising avenue for developing new antimicrobial agents.
Pesticide Development
The unique chemical structure of this compound suggests potential use as a pesticide. Research into similar compounds has shown that they can act as effective herbicides and insecticides by disrupting specific biochemical pathways in pests. Field trials are needed to evaluate its efficacy and safety in agricultural settings.
Plant Growth Regulation
There is emerging evidence that compounds within this class can act as plant growth regulators. They may influence growth patterns and stress responses in plants, potentially leading to increased yields or improved resistance to environmental stresses.
Polymer Synthesis
The incorporation of this compound into polymer matrices has been explored for enhancing material properties. Its unique functional groups can improve thermal stability and mechanical strength of polymers, making them suitable for high-performance applications.
Photostability Enhancements
Research indicates that adding this compound to photopolymer systems can enhance their stability under UV light exposure. This property is particularly valuable in coatings and packaging materials where UV resistance is crucial.
Data Tables
| Application Area | Specific Use | Findings/Notes |
|---|---|---|
| Pharmaceuticals | Anticancer | Induces apoptosis in cancer cells |
| Anti-inflammatory | Inhibits pro-inflammatory cytokines | |
| Antimicrobial | Effective against resistant strains | |
| Agrochemicals | Pesticide | Potential herbicide/insecticide |
| Plant growth regulator | Influences growth patterns | |
| Materials Science | Polymer synthesis | Enhances thermal/mechanical properties |
| Photostability | Improves UV resistance |
Case Studies
- Anticancer Activity : A study published in Journal of Medicinal Chemistry evaluated the cytotoxic effects of diazinan derivatives on various cancer cell lines, finding significant activity linked to structural modifications similar to those found in this compound.
- Anti-inflammatory Effects : Research conducted by Pharmaceutical Biology reported that certain analogs demonstrated the ability to reduce inflammation markers in vitro, suggesting therapeutic potential for chronic inflammatory diseases.
- Pesticide Development : Field trials conducted by an agricultural research institute tested related compounds for efficacy against common crop pests, showing promising results that warrant further investigation into 5-benzoyl derivatives.
Comparison with Similar Compounds
Comparison with Structural Analogs and Functional Derivatives
The compound’s activity and properties are influenced by substituent variations on the diazinan-2-one core. Below is a detailed comparison with structurally similar compounds:
Table 1: Key Structural Analogs and Their Properties
Key Observations
Substituent Effects on Bioactivity
- Electron-Donating Groups (e.g., Methoxy): The 4-methoxyphenyl group in the target compound likely enhances herbicidal activity compared to hydroxylated analogs (e.g., 374561-32-7) by balancing lipophilicity and solubility .
- Halogenated Benzoyl Groups: Chlorine (474005-43-1) and fluorine (474303-03-2) at R5 improve electrophilicity and metabolic stability, respectively, but may reduce solubility .
Piperazine derivatives (e.g., AM[2,3]) exhibit distinct activity profiles due to their basic nitrogen atoms, which facilitate hydrogen bonding in antifungal applications .
Synthetic Accessibility
- Diazinan-2-one analogs are synthesized via cyclocondensation of diamines with ketones, while benzimidazoles () require aldehyde-mediated ring closure under acidic conditions . The trifluoromethyl group’s incorporation often necessitates specialized reagents (e.g., Ruppert-Prakash reagent) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
